alpha-Neoendorphin
説明
Structure
2D Structure
特性
IUPAC Name |
6-amino-2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H89N15O13/c1-36(2)30-46(73-56(84)47(32-37-12-4-3-5-13-37)69-51(79)35-67-50(78)34-68-52(80)42(63)31-38-18-22-40(76)23-19-38)55(83)71-44(16-10-28-66-60(64)65)53(81)70-43(14-6-8-26-61)54(82)74-48(33-39-20-24-41(77)25-21-39)58(86)75-29-11-17-49(75)57(85)72-45(59(87)88)15-7-9-27-62/h3-5,12-13,18-25,36,42-49,76-77H,6-11,14-17,26-35,61-63H2,1-2H3,(H,67,78)(H,68,80)(H,69,79)(H,70,81)(H,71,83)(H,72,85)(H,73,84)(H,74,82)(H,87,88)(H4,64,65,66) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTDMJBCZSGHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H89N15O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1228.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Traditional Solid-Phase Synthesis
The synthesis of this compound has been achieved via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry. A representative protocol involves the use of Fmoc-Gly-CLEAR-Amide resin, which provides a stable amide bond for sequential amino acid coupling. Each coupling step employs a 3-fold excess of Fmoc-protected amino acids activated by a 5-fold excess of Oxyma pure and diisopropylcarbodiimide (DIC) in dimethylformamide (DMF). Microwave-assisted synthesis at 75°C reduces coupling times to 5 minutes per residue, achieving >95% crude peptide purity. Critical to this process is the iterative deprotection of Fmoc groups using 20% piperidine in DMF, followed by Kaiser testing to confirm amine availability for subsequent couplings.
Post-synthesis cleavage from the resin is performed using a trifluoroacetic acid (TFA)-based cocktail (90% TFA, 5% water, 5% phenol) at 38°C for 30 minutes, yielding the crude peptide. Ether precipitation and lyophilization produce a powdered form suitable for purification. This method has been optimized for this compound, with typical yields of 29% for iodinated analogs.
Halogenation via Sandmeyer Reaction
Iodination of this compound is critical for radioligand binding studies. A modified Sandmeyer reaction introduces iodine at tyrosine residues using sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) under ice-cold conditions. The reaction mixture includes 18-crown-6, tetrakis copper(I)-tetrafluoroborate, and Na¹²⁵I, incubated for 3 hours prior to HPLC purification. Despite its utility, this method yields only 1.3–29% radiochemical purity, necessitating further optimization.
Recombinant Expression of this compound
Plasmid Construction and Fusion Proteins
Recombinant production of this compound has been demonstrated in Escherichia coli through fusion with alkaline phosphatase (APase). The synthetic this compound gene was inserted into the pK013 plasmid, replacing the beta-galactosidase gene, and fused to the APase gene under the phoA promoter. This construct (pAαNE1) enabled the expression of APase-alpha-neoendorphin chimeric proteins, which constituted 60% of total cellular proteins (1.3 × 10⁶ molecules per cell).
Periplasmic Localization and Recovery
The chimeric protein was transported to the periplasmic space, facilitated by the APase signal sequence. Cell lysis via osmotic shock released the fusion protein, which was subsequently purified using nickel affinity chromatography. CNBr cleavage at methionine residues liberated this compound, confirmed by HPLC and Edman sequencing.
Purification and Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC on C18 columns (150 × 4.6 mm, 5 µm) effectively purifies this compound using a gradient of 5–95% acetonitrile in 0.1% TFA. The native peptide elutes at 15 minutes, while iodinated analogs exhibit delayed retention due to increased hydrophobicity.
Table 1: HPLC Parameters for this compound Purification
| Column | Gradient Profile | Flow Rate | Purity |
|---|---|---|---|
| C18 (5 µm) | 5–30% ACN (5 min), 30–50% (10 min) | 1 mL/min | >95% |
Mass Spectrometric Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) confirms the molecular weight (2147.5 Da) and sequence of this compound. Key fragments include m/z 556.3 (YGGFLR) and m/z 789.4 (Tyr-Gly-Gly-Phe-Leu-Arg-Lys).
Receptor Binding and Bioactivity Assessment
Radioligand Binding Assays
Tritiated this compound ([³H₂-Tyr¹]α-neoendorphin) binds to rat brain membranes with biphasic Scatchard kinetics: Kᴅ₁ = 0.20 nM (high-affinity sites) and Kᴅ₂ = 3.75 nM (low-affinity sites). Displacement studies using naloxone and U-50488 confirm kappa-opioid receptor specificity.
Functional Activity in Pain Modulation
In vivo studies demonstrate that this compound inhibits nociceptive signals in the spinal cord at ED₅₀ = 0.2 nmol, with effects reversible by nor-binaltorphimine (nor-BNI), a kappa antagonist.
化学反応の分析
Types of Reactions: : Alpha-Neoendorphin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using various nucleophiles under mild conditions to modify specific residues.
Major Products: : The major products formed from these reactions depend on the specific residues targeted. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide .
科学的研究の応用
Pain Modulation
Mechanism of Action
α-NEO functions primarily as a kappa-opioid receptor agonist, which plays a critical role in modulating pain responses. Its binding to these receptors can inhibit the release of neurotransmitters involved in pain signaling, providing analgesic effects.
Research Findings
A study demonstrated that spinal release of α-NEO contributes significantly to antinociception, indicating its potential in pain management therapies . Another investigation highlighted its role in reducing noradrenaline release from sympathetic nerve fibers, suggesting a feedback mechanism that may enhance pain relief .
Neuroprotection
Neurodegenerative Diseases
α-NEO has been studied for its neuroprotective properties, particularly in conditions like Parkinson's disease (PD). Elevated levels of α-NEO were found to correlate with the severity of dyskinesia in PD models, suggesting that it may play a role in the pathophysiology of this condition .
Case Study
In a model of L-DOPA-induced dyskinesia, researchers utilized imaging mass spectrometry to examine the distribution of α-NEO and other neuropeptides. The findings indicated localized peptide release associated with dyskinesia severity, underscoring the importance of α-NEO in neurodegenerative processes .
Dermatological Applications
Skin Aging and Repair
Recent studies have identified α-NEO's potential in dermatology, particularly regarding photoaging. Research indicated that α-NEO can activate autophagy pathways in dermal fibroblasts, reducing UVB-induced oxidative stress and promoting collagen production .
Mechanism
The activation of autophagy through the mTOR-Beclin-1 signaling pathway has been shown to decrease reactive oxygen species (ROS) levels and enhance skin repair mechanisms. This suggests that α-NEO could be beneficial in cosmetic formulations aimed at reducing signs of aging .
Opioid Withdrawal Management
Clinical Implications
α-NEO has been implicated in opioid withdrawal management strategies. A combination therapy involving very low-dose naltrexone (VLNTX) and clonidine was found to effectively reduce withdrawal symptoms associated with opioid dependence. This approach leverages the modulatory effects of α-NEO on noradrenaline release during detoxification processes .
Study Insights
In clinical trials, VLNTX combined with clonidine demonstrated superior efficacy compared to either treatment alone, highlighting the potential role of α-NEO in alleviating withdrawal symptoms and improving treatment outcomes for opioid dependence .
Summary Table: Applications of this compound
作用機序
Alpha-Neoendorphin exerts its effects by binding to opioid receptors, specifically the delta (OPRD1), kappa (OPRK1), and mu (OPRM1) receptors . Upon binding, it activates G-protein coupled receptor pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels . This results in the modulation of neurotransmitter release and the reduction of pain perception .
類似化合物との比較
Structural and Functional Comparison with Dynorphins
Alpha-neoendorphin shares its prodynorphin precursor with dynorphin A (DynA) and dynorphin B (DynB). Key differences include:
| Property | This compound | Dynorphin A (1–13) | Dynorphin B (1–11) |
|---|---|---|---|
| Sequence | YGGFLRKYPK | YGGFLRRIRPKLK | YGGFLRRQFK |
| Major Localization | Striatum, cortex | Spinal cord, hypothalamus | Striatum, hippocampus |
| KOPr Affinity (nM) | ~0.5–1.0 | ~0.3–0.7 | ~0.4–0.9 |
| G-Protein Activation | Moderate efficacy | High efficacy | High efficacy |
| Selectivity (KOPr/MOPr) | 50–100-fold | 100–200-fold | 100–200-fold |
While all three peptides exhibit high KOPr affinity, α-Neo shows reduced selectivity for KOPr over MOPr and DOPr compared to DynA and DynB . This lower selectivity may explain its distinct roles in modulating motor dysfunction in LID, where its levels correlate with dyskinesia severity .
Comparison with Beta-Endorphin
Beta-endorphin (β-End), derived from proopiomelanocortin (POMC), contrasts with α-Neo in precursor origin, distribution, and receptor targeting:
| Property | This compound | Beta-Endorphin |
|---|---|---|
| Precursor | Prodynorphin | Proopiomelanocortin (POMC) |
| Receptor Specificity | KOPr > MOPr/DOPr | MOPr > DOPr/KOPr |
| Half-Life | Short (~minutes) | Long (~hours) |
| Key Functions | Motor control, LID modulation | Stress response, analgesia |
| Tissue Distribution | Brain (striatum, cortex) | Pituitary, hypothalamus, plasma |
β-Endorphin’s systemic effects on stress and analgesia contrast with α-Neo’s localized neuromodulatory roles.
Comparison with Enkephalins
Enkephalins (e.g., Met-enkephalin, Leu-enkephalin) are shorter peptides derived from proenkephalin. Key distinctions include:
| Property | This compound | Met-Enkephalin |
|---|---|---|
| Sequence | YGGFLRKYPK | YGGFM |
| Receptor Specificity | KOPr > MOPr/DOPr | DOPr > MOPr |
| Biosynthetic Pathway | Prodynorphin | Proenkephalin |
| Physiological Role | Motor dysfunction, reward | Acute pain relief, mood |
| MALDI-IMS Detectability | High in striatum | Low due to rapid degradation |
Enkephalins exhibit faster degradation and greater DOPr affinity, while α-Neo’s stability and KOPr preference enable prolonged signaling in motor pathways.
Unique Functional Insights
- Autophagy Activation: α-Neo reduces UVB-induced skin photoaging via mTOR-Beclin-1 pathway activation, a non-opioid function absent in other dynorphins .
- Post-Translational Modifications : De-tyrosinated α-Neo (lacking the N-terminal tyrosine) shows reduced receptor binding, highlighting structural specificity in opioid signaling .
生物活性
Alpha-neoendorphin (α-NEO) is a decapeptide derived from the prodynorphin precursor, functioning primarily as an endogenous opioid peptide. Its biological activity is significant in various physiological processes, including pain modulation, stress response, and skin health. This article delves into the biological activities of α-NEO, supported by research findings, case studies, and data tables.
This compound has the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys. It acts mainly through kappa-opioid receptors (KOR), exhibiting varying affinities compared to other opioid peptides. Research indicates that α-NEO can modulate neurotransmitter release, influencing pain perception and emotional responses.
Table 1: Comparative Potency of Opioid Peptides at Kappa Opioid Receptors
| Peptide | Potency (KOR) | Notes |
|---|---|---|
| Dyn A 1-17 | Highest | Most potent kappa agonist |
| Big Dyn | High | Similar potency to Dyn A 1-17 |
| α-Neoendorphin | Moderate | Less potent than Dyn A 1-17 |
| β-Neoendorphin | Low | Significantly reduced potency |
Pain Modulation
α-NEO plays a crucial role in modulating pain pathways. Studies have shown that it can reduce pain sensitivity by activating KORs in the central nervous system. For instance, research indicates that the release of α-NEO from the anterior pituitary gland is influenced by naloxone, suggesting a feedback mechanism in pain regulation .
Stress Response
The peptide is implicated in stress responses, with evidence suggesting that its release exhibits circadian rhythms. In a study involving conscious rats, α-NEO levels peaked during specific nocturnal hours, indicating its potential role in regulating stress-related behaviors .
Skin Health and Aging
Recent studies have highlighted the protective effects of α-NEO against skin photoaging induced by UVB radiation. The peptide has been shown to activate autophagy in dermal fibroblasts, reducing reactive oxygen species (ROS) and enhancing collagen production while decreasing matrix metalloproteinases (MMPs) associated with skin aging .
Case Study: UVB-Induced Skin Aging
A study investigated the effects of α-NEO on human dermal fibroblast cells exposed to UVB radiation. The results demonstrated that:
- Reduction in ROS : α-NEO significantly decreased UVB-induced ROS levels.
- Increased Collagen Production : Enhanced type I procollagen synthesis was observed.
- Decreased MMP Activity : Inhibition of MMP-1, MMP-2, and MMP-9 activities was noted.
Distribution in the Brain
Immunohistochemical studies have revealed a widespread distribution of α-NEO in various brain regions, including the amygdala and hypothalamus. This distribution suggests its involvement in multiple neurophysiological processes beyond pain modulation .
Neurotransmitter Interaction
Research indicates that α-NEO interacts with other neurotransmitter systems, including GABAergic pathways during opioid withdrawal. This interaction may contribute to the withdrawal symptoms observed in opioid dependence .
Q & A
Q. What methodologies are recommended for detecting alpha-neoendorphin in biological samples?
this compound detection typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for high sensitivity and specificity. Immunoassays (e.g., ELISA) are also used but require validation to avoid cross-reactivity with structurally similar peptides. To ensure reproducibility, researchers should pre-treat samples with protease inhibitors and include internal standards to control for matrix effects .
Q. What experimental controls are critical when studying this compound’s physiological effects?
Controls should include:
- Negative controls : Peptide-free vehicle administration.
- Positive controls : Use of established opioid receptor agonists/antagonists (e.g., naloxone) to confirm receptor-mediated pathways.
- Blinding : Double-blind protocols to minimize observer bias in behavioral assays. These steps align with guidelines for rigor in neuropharmacological studies .
Q. How can researchers validate this compound’s interaction with opioid receptors?
Receptor binding assays using radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) and competitive displacement studies are standard. Complementary approaches include knockout mouse models or CRISPR-mediated receptor silencing to isolate this compound-specific effects .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported role in pain modulation?
Discrepancies may arise from differences in species, dosage, or experimental models (e.g., acute vs. chronic pain paradigms). A meta-analysis of existing data, stratified by study design, can identify confounding variables. Additionally, cross-laboratory replication studies using standardized protocols (e.g., NIH guidelines) are critical to confirm findings .
Q. What strategies can elucidate this compound’s cleavage dynamics in vivo?
- Enzymatic profiling : Incubate synthetic this compound with tissue homogenates and analyze degradation products via MS.
- Inhibitor screens : Use protease inhibitors (e.g., bestatin for aminopeptidases) to identify key enzymes.
- Real-time monitoring : Fluorescently tagged analogs in live-cell imaging systems .
Q. What statistical methods are appropriate for dose-response studies of this compound?
Nonlinear regression models (e.g., sigmoidal dose-response curves) are standard. For heterogeneous data, mixed-effects models can account for inter-subject variability. Sensitivity analyses should test assumptions of normality and homoscedasticity .
Ethical and Reproducibility Considerations
Q. How to ensure ethical compliance in this compound studies involving animal models?
Adhere to ARRIVE guidelines:
Q. What steps enhance reproducibility in this compound research?
- Pre-registration : Document hypotheses and methods on platforms like OSF before experimentation.
- Open data : Share raw datasets and analysis scripts via repositories like Zenodo.
- Detailed protocols : Use platforms like protocols.io for step-by-step methodological transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
